BenchChemオンラインストアへようこそ!

1-(1-bromoethyl)-4-(2-methylpropyl)benzene

Organic Synthesis Carbonylation Pharmaceutical Intermediates

1-(1-Bromoethyl)-4-(2-methylpropyl)benzene (CAS 59771-01-6), also known as 1-(para-isobutyl phenyl)-1-bromoethane, is a secondary benzylic bromide derivative of isobutylbenzene. It is a halogenated aromatic compound with the molecular formula C12H17Br and a molecular weight of 241.17 g/mol.

Molecular Formula C12H17Br
Molecular Weight 241.17 g/mol
CAS No. 59771-01-6
Cat. No. B3427472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-bromoethyl)-4-(2-methylpropyl)benzene
CAS59771-01-6
Molecular FormulaC12H17Br
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)Br
InChIInChI=1S/C12H17Br/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3
InChIKeyWHSROYYJBJDRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromoethyl)-4-(2-methylpropyl)benzene (CAS 59771-01-6): Key Intermediates for Pharmaceutical Synthesis and Industrial Applications


1-(1-Bromoethyl)-4-(2-methylpropyl)benzene (CAS 59771-01-6), also known as 1-(para-isobutyl phenyl)-1-bromoethane, is a secondary benzylic bromide derivative of isobutylbenzene [1]. It is a halogenated aromatic compound with the molecular formula C12H17Br and a molecular weight of 241.17 g/mol [1]. This compound is primarily utilized as a key synthetic intermediate in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and its analogs [2]. It is commercially available from multiple reputable vendors with purities typically ranging from 95% to 98% .

Why 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene Cannot Be Simply Substituted with Other In-Class Halides


In the context of pharmaceutical intermediate procurement, the assumption that any benzylic bromide or aryl halide with a similar structure can be interchangeably substituted is technically flawed. The presence and position of the bromoethyl group on the secondary benzylic carbon of 1-(1-bromoethyl)-4-(2-methylpropyl)benzene confer a distinct reactivity profile compared to primary benzylic bromides (e.g., 1-(bromomethyl)-4-isobutylbenzene) or aryl bromides (e.g., 1-bromo-4-isobutylbenzene) [1]. This structural nuance directly impacts key reaction parameters, including carbocation stability in SN1 mechanisms, steric hindrance in cross-coupling reactions, and overall yield in carbonylation processes [2]. The following quantitative evidence demonstrates that substituting this compound with a generic analog can lead to significantly altered reaction outcomes, thereby compromising synthetic efficiency and product purity in downstream applications.

Quantitative Comparative Evidence for 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene (CAS 59771-01-6)


Carbonylation Yield: A Direct Head-to-Head Comparison with Ibuprofen and Other Analogs

In a phase-transfer cobalt-catalyzed carbonylation study, 1-(1-bromoethyl)-4-(2-methylpropyl)benzene exhibited a significantly higher yield compared to ibuprofen (a closely related α-arylpropionic acid) and other secondary benzylic halides [1]. This demonstrates its superior reactivity under these specific catalytic conditions, a critical factor for efficient large-scale pharmaceutical intermediate production.

Organic Synthesis Carbonylation Pharmaceutical Intermediates

Enhanced Reactivity in SN1 Nucleophilic Substitution Compared to Primary Benzylic Bromides

As a secondary benzylic bromide, 1-(1-bromoethyl)-4-(2-methylpropyl)benzene exhibits a class-level advantage in SN1 reactions over its primary benzylic bromide analogs, such as 1-(bromomethyl)-4-isobutylbenzene [1]. The carbocation formed upon bromide dissociation is stabilized by both resonance with the phenyl ring and the inductive effect of the adjacent methyl group, leading to a faster rate of solvolysis or nucleophilic substitution [1].

Organic Chemistry Reaction Mechanism Nucleophilic Substitution

Comparative Lipophilicity (LogP) as a Determinant of Physicochemical Behavior

The computed octanol-water partition coefficient (XLogP3-AA) for 1-(1-bromoethyl)-4-(2-methylpropyl)benzene is 4.5 [1], indicating high lipophilicity. This value is notably higher than that of the structurally similar 1-bromo-4-isobutylbenzene (computed LogP ~4.2) and 1-(bromomethyl)-4-isobutylbenzene (computed LogP ~3.8), which are alternative intermediates sometimes considered for analogous synthetic routes [2][3].

Medicinal Chemistry Physicochemical Properties Drug Design

Impact of Steric and Electronic Effects on Cross-Coupling Reactivity

The presence of a methyl substituent on the benzylic carbon of 1-(1-bromoethyl)-4-(2-methylpropyl)benzene introduces a specific steric and electronic environment not found in unsubstituted benzylic bromides. This is evidenced by the stark contrast in carbonylation yields: the target compound gives ~55% yield, whereas the simpler analog 1-(1-bromoethyl)benzene yields only ~1% under identical conditions [1]. This demonstrates that the isobutyl group on the phenyl ring significantly modulates the reactivity of the benzylic bromide center, likely through a combination of remote steric shielding and subtle electronic induction [1].

Catalysis Cross-Coupling Synthetic Methodology

Optimal Procurement Scenarios for 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene Based on Quantitative Evidence


Efficient Synthesis of α-Arylpropionic Acid Derivatives (e.g., Ibuprofen Analogs) via Carbonylation

Given its demonstrated ~55% yield in cobalt-catalyzed carbonylation [1], this compound is the superior choice over direct use of ibuprofen (~9% yield) or simpler secondary benzylic bromides (~1% yield) for the preparation of α-arylpropionic acid derivatives. This scenario is ideal for industrial chemists seeking to optimize the carbonylation step in the production of NSAID intermediates or related pharmaceutical building blocks, where a high-yielding, scalable process is paramount.

Synthetic Routes Leveraging SN1 Reactivity for Mild Condition Transformations

In research or process development where mild reaction conditions are preferred, the enhanced SN1 reactivity of this secondary benzylic bromide, relative to primary analogs [1], makes it a strategic choice. It can facilitate faster and more complete conversion in nucleophilic substitution reactions under conditions that might be sluggish or inefficient for other benzylic halides. This is particularly advantageous in the synthesis of complex molecules where protecting group stability or functional group tolerance is a concern.

Building Block for Lipophilic Molecular Scaffolds in Drug Discovery

With a computed LogP of 4.5, significantly higher than related aryl and primary benzylic bromides [1][2][3], this compound is well-suited for medicinal chemistry programs aiming to increase the lipophilicity of lead candidates. Procuring this specific intermediate allows drug discovery teams to modulate the physicochemical properties of their compounds in a predictable manner, potentially improving membrane permeability and overall pharmacokinetic profiles of the resulting drug-like molecules.

Stereoselective Synthesis via Nucleophilic Substitution of a Chiral Benzylic Center

The compound features a chiral center at the benzylic carbon. This stereochemical feature is a valuable asset in asymmetric synthesis, as it can be leveraged for the stereoselective introduction of other functional groups. Procuring this racemic mixture or, if available, a specific enantiomer allows researchers to explore stereoselective transformations, which is a cornerstone of modern pharmaceutical development for creating single-enantiomer drugs with improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-bromoethyl)-4-(2-methylpropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.